molecular formula C17H17FO3 B14023022 Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate

Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate

Katalognummer: B14023022
Molekulargewicht: 288.31 g/mol
InChI-Schlüssel: JITDXKZZIMJFJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a fluoro substituent, and a methyl group on the benzoate ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-(benzyloxy)-3-fluoro-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure high purity and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluoro substituent can be replaced by other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(benzyloxy)-3-fluoro-4-methylbenzoic acid.

    Reduction: Formation of 2-(benzyloxy)-3-fluoro-4-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can act as a protecting group in synthetic chemistry, influencing the reactivity of the molecule.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate can be compared with other benzoate derivatives such as:

    Ethyl 2-(benzyloxy)-4-methylbenzoate: Lacks the fluoro substituent, which may affect its reactivity and applications.

    Ethyl 2-(benzyloxy)-3-chloro-4-methylbenzoate: The chloro substituent can lead to different chemical properties and reactivity compared to the fluoro group.

    Ethyl 2-(benzyloxy)-3-fluoro-4-ethylbenzoate: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.

This compound stands out due to the combination of the benzyloxy, fluoro, and methyl groups, which confer unique chemical and physical properties.

Eigenschaften

Molekularformel

C17H17FO3

Molekulargewicht

288.31 g/mol

IUPAC-Name

ethyl 3-fluoro-4-methyl-2-phenylmethoxybenzoate

InChI

InChI=1S/C17H17FO3/c1-3-20-17(19)14-10-9-12(2)15(18)16(14)21-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3

InChI-Schlüssel

JITDXKZZIMJFJZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=C(C=C1)C)F)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.